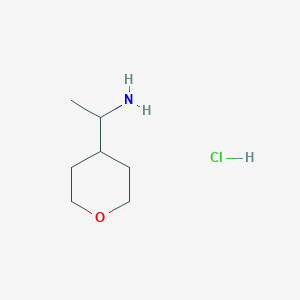

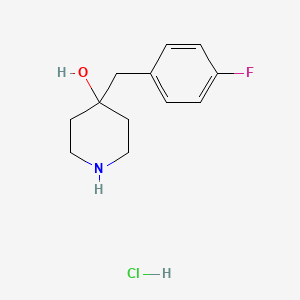

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Vue d'ensemble

Description

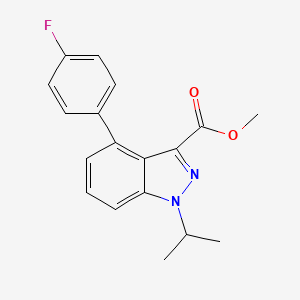

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical substance that has gained increasing interest in research and industry due to its unique properties and potential implications in various fields. It serves as one of the reagents for the discovery of AZD3514, an androgen receptor down regulator for the treatment of advanced prostate cancer . It also functions as an intermediate in the synthesis of haloperidol, an antidyskinetic, antipsychotic, and neuroprotective product .

Synthesis Analysis

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride involves a reaction mixture that is stirred at 25°C for 1 hour. The reaction mixture is then concentrated to give the final product .Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is represented by the SMILES string FC(C=C1)=CC=C1CC2CCNCC2.Cl . The molecular formula is C12H17ClFNO, and the molecular weight is 245.72 g/mol.Applications De Recherche Scientifique

Synthesis of 4-(Substituted-benzyl)piperidines

This compound can be used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are widely used in medicinal chemistry.

Synthesis of (±)-3-(Substituted-benzyl)pyrrolidines

Similarly, it can also be used in the synthesis of (±)-3-(Substituted-benzyl)pyrrolidines . Pyrrolidines are another class of organic compounds with a five-membered ring containing one nitrogen atom. They are also commonly used in the synthesis of pharmaceuticals.

Antimalarial Research

While not directly mentioned, structurally similar 1,4-disubstituted piperidines have been evaluated for their antimalarial properties . It’s possible that “4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride” could have similar applications in this field.

Safety and Hazards

The safety information for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride includes hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary target of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of neurodegenerative diseases.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway, reducing the accumulation of beta-amyloid peptide.

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it could lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of neurodegenerative diseases characterized by the accumulation of this peptide.

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODQQZVHIMUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride | |

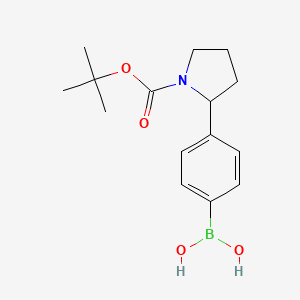

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)

![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)

![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)